molecular formula C12H17N3O4 B6153068 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid CAS No. 1785576-33-1

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid

Cat. No. B6153068
CAS RN: 1785576-33-1
M. Wt: 267.3
InChI Key:
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Description

“1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H16N4O4 . It is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H16N4O4 . The InChI code, which provides a unique identifier for the compound, is also available .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 268.27 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Mechanism of Action

The compound is used as a rigid linker in PROTAC development for targeted protein degradation . The exact mechanism of action is not specified in the available resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid' involves the protection of the azetidine ring, followed by the formation of the pyrazole ring and the deprotection of the azetidine ring. The final step involves the carboxylation of the pyrazole ring.", "Starting Materials": ["3-azetidinone", "tert-butyl chloroformate", "1H-pyrazole-5-carboxylic acid", "triethylamine", "dimethylformamide", "diisopropylethylamine", "ethyl acetate", "sodium bicarbonate", "sodium hydroxide", "methanol", "water"], "Reaction": ["Step 1: Protection of the azetidine ring by reacting 3-azetidinone with tert-butyl chloroformate and triethylamine in dimethylformamide to obtain 1-[(tert-butoxy)carbonyl]azetidin-3-ol.", "Step 2: Formation of the pyrazole ring by reacting 1-[(tert-butoxy)carbonyl]azetidin-3-ol with 1H-pyrazole-5-carboxylic acid and diisopropylethylamine in ethyl acetate to obtain 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid tert-butyl ester.", "Step 3: Deprotection of the azetidine ring by reacting 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid tert-butyl ester with sodium bicarbonate and methanol in water to obtain 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid.", "Step 4: Carboxylation of the pyrazole ring by reacting 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid with sodium hydroxide in water to obtain the final product, 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid."] }

CAS RN

1785576-33-1

Product Name

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid

Molecular Formula

C12H17N3O4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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